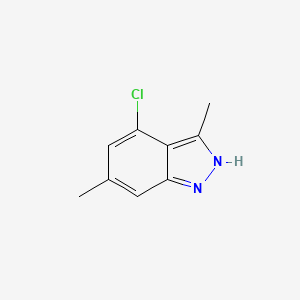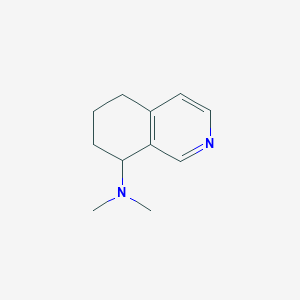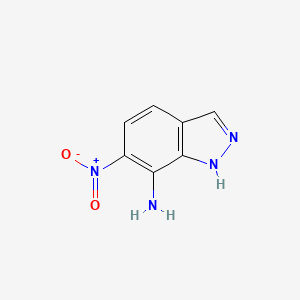
8-Methylisochroman-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylisochroman-1,3-dione is a heterocyclic organic compound characterized by a fused ring structure that includes an isochroman core with a methyl group at the 8th position and two keto groups at the 1st and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with methyl-substituted benzyl alcohol in the presence of a catalyst. The reaction proceeds through an intramolecular cyclization to form the isochroman ring, followed by oxidation to introduce the keto groups at the 1st and 3rd positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization and oxidation steps .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
8-Methylisochroman-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mécanisme D'action
The mechanism of action of 8-Methylisochroman-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: Shares a similar core structure but lacks the methyl group at the 8th position.
Phthalimide: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 8-Methylisochroman-1,3-dione is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
8-methyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-4H,5H2,1H3 |
Clé InChI |
ZDPYPIZBEWNNOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)

![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)

![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)



![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)

